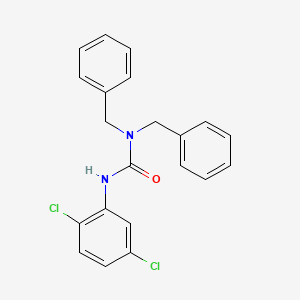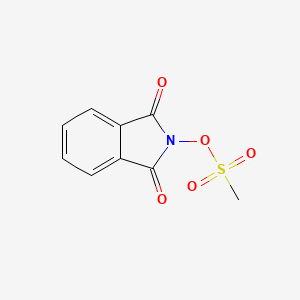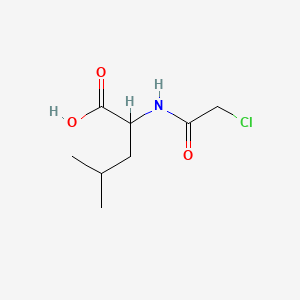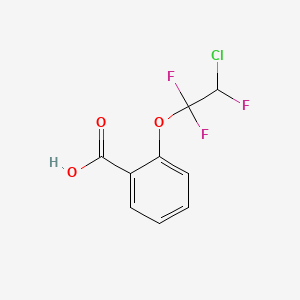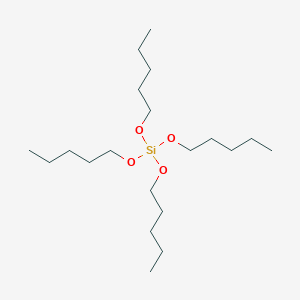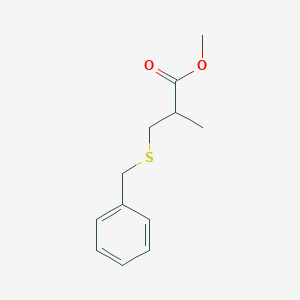![molecular formula C20H12Cl4N2 B11959729 n,n'-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline) CAS No. 58869-52-6](/img/structure/B11959729.png)
n,n'-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n,n’-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline): is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with dichloroaniline groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n,n’-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline) typically involves the condensation reaction between benzene-1,4-dicarbaldehyde and 3,4-dichloroaniline. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Advanced techniques such as high-performance liquid chromatography (HPLC) may be used to purify the final product.
化学反応の分析
Types of Reactions
n,n’-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
科学的研究の応用
n,n’-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which n,n’-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through various pathways, including hydrogen bonding, van der Waals forces, and hydrophobic interactions.
類似化合物との比較
Similar Compounds
- n,n’-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline)
- n,n’-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dibromoaniline)
- n,n’-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-difluoroaniline)
Uniqueness
n,n’-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline) is unique due to the presence of chlorine atoms, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with other molecules, making it particularly useful in specific applications.
特性
CAS番号 |
58869-52-6 |
|---|---|
分子式 |
C20H12Cl4N2 |
分子量 |
422.1 g/mol |
IUPAC名 |
N-(3,4-dichlorophenyl)-1-[4-[(3,4-dichlorophenyl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C20H12Cl4N2/c21-17-7-5-15(9-19(17)23)25-11-13-1-2-14(4-3-13)12-26-16-6-8-18(22)20(24)10-16/h1-12H |
InChIキー |
LDOOKAXZJXPUPG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=NC2=CC(=C(C=C2)Cl)Cl)C=NC3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


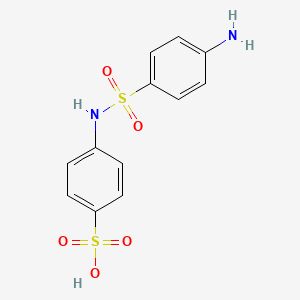
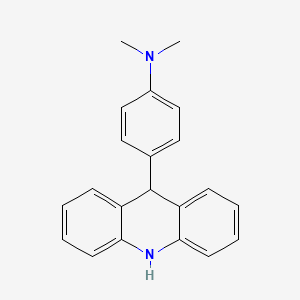
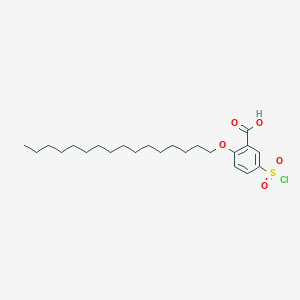
![N-(4-Methylphenyl)-2-({4-(3-methylphenyl)-5-[(4-(3-methylphenyl)-5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-YL)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B11959669.png)
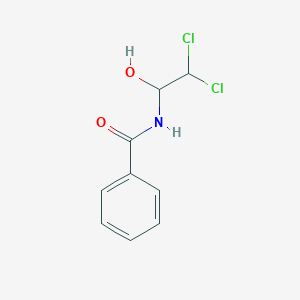

![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11959685.png)
![[3-Methyl-5-(sulfanylmethyl)phenyl]methanethiol](/img/structure/B11959704.png)
